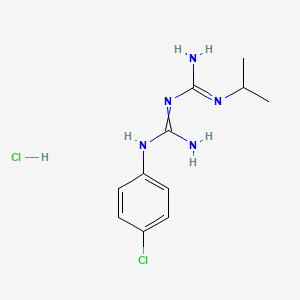
Proguanil hydrochloride
Übersicht
Beschreibung
Proguanil hydrochloride is a prophylactic antimalarial drug used to prevent and treat malaria caused by Plasmodium falciparum and Plasmodium vivax . It is a biguanide derivative that is converted to its active metabolite, cycloguanil, which inhibits the enzyme dihydrofolate reductase, crucial for the reproduction of the malaria parasite .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Proguanil hydrochloride is synthesized through a multi-step process. The initial step involves the reaction of 4-chloroaniline with cyanamide to form 4-chlorophenylbiguanide. This intermediate is then reacted with isopropylamine to yield proguanil. The final step involves the conversion of proguanil to its hydrochloride salt by reacting it with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Proguanilhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Proguanil kann oxidiert werden, um seinen aktiven Metaboliten, Cycloguanil, zu bilden.
Reduktion: Reduktionsreaktionen sind weniger verbreitet, können aber unter bestimmten Bedingungen auftreten.
Substitution: Proguanil kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Chlorogruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Substitution: Nucleophile wie Amine und Thiole können in Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Wissenschaftliche Forschungsanwendungen
Proguanilhydrochlorid hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung bei der Untersuchung der Biguanidchemie und ihrer Derivate verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Enzyminhibition.
Medizin: Wird hauptsächlich zur Vorbeugung und Behandlung von Malaria verwendet.
Industrie: Wird bei der Entwicklung neuer Antimalariaformulierungen und Wirkstoffabgabesysteme eingesetzt.
5. Wirkmechanismus
Proguanilhydrochlorid entfaltet seine Antimalariawirkung durch die Hemmung des Enzyms Dihydrofolat-Reduktase im Malariaparasiten. Diese Hemmung blockiert die Biosynthese von Purinen und Pyrimidinen, die für die DNA-Synthese und die Zellvermehrung unerlässlich sind. Als Ergebnis wird die Kernteilung des Parasiten gestoppt, wodurch seine Vermehrung und Ausbreitung im Wirt verhindert wird .
Ähnliche Verbindungen:
Chloroquin: Ein weiteres Antimalariamittel, das durch Hemmung der Häm-Polymerase im Parasiten wirkt.
Atovaquon: Wird oft in Kombination mit Proguanil für eine synergistische Wirkung eingesetzt.
Pyrimethamin: Hemmt Dihydrofolat-Reduktase, hat aber eine andere chemische Struktur.
Einzigartigkeit von Proguanilhydrochlorid: Proguanilhydrochlorid ist einzigartig aufgrund seiner Umwandlung in den aktiven Metaboliten Cycloguanil, der speziell auf die Dihydrofolat-Reduktase abzielt. Diese Spezifität macht es wirksam gegen Malariastämme, die gegenüber anderen Antimalariamitteln resistent sind .
Wirkmechanismus
Proguanil hydrochloride exerts its antimalarial effects by inhibiting the enzyme dihydrofolate reductase in the malaria parasite. This inhibition blocks the biosynthesis of purines and pyrimidines, essential for DNA synthesis and cell multiplication. As a result, the parasite’s nuclear division is halted, preventing its reproduction and spread within the host .
Vergleich Mit ähnlichen Verbindungen
Chloroquine: Another antimalarial drug that works by inhibiting heme polymerase in the parasite.
Atovaquone: Often combined with proguanil for a synergistic effect.
Pyrimethamine: Inhibits dihydrofolate reductase but has a different chemical structure.
Uniqueness of Proguanil Hydrochloride: this compound is unique due to its conversion to the active metabolite cycloguanil, which specifically targets dihydrofolate reductase. This specificity makes it effective against strains of malaria that are resistant to other antimalarial drugs .
Eigenschaften
IUPAC Name |
1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARMGXPVOFNNNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637-32-1 | |
| Record name | Proguanil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proguanil hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


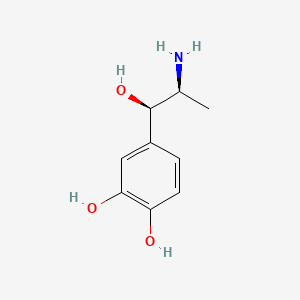
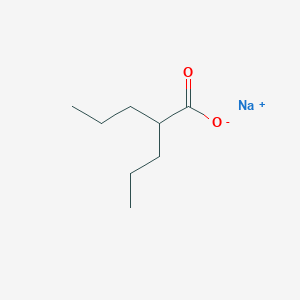
![[3-[2-Acetyl-4-(butanoylamino)phenoxy]-2-hydroxypropyl]-propan-2-ylazanium;chloride](/img/structure/B7790527.png)
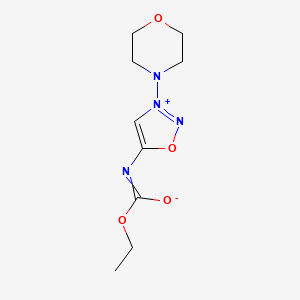
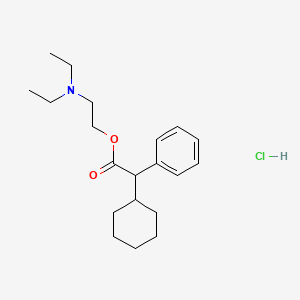
![N-[(1-ethyl-3-pyrrolidinyl)methyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B7790558.png)
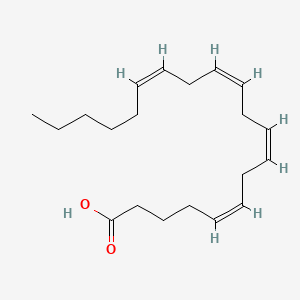
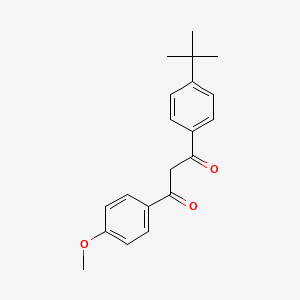

![(2S,4S,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B7790605.png)
![(2S,3S)-3-[[(2E)-2-(2-azaniumyl-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B7790609.png)



